Exatecan Intermediate 3

Antibody-Drug Conjugate Organic Synthesis Process Chemistry

Sourcing late-stage Exatecan intermediates for ADC development often forces a compromise between purity and yield. Exatecan Intermediate 3 (CAS 3040182-19-9) addresses this directly as a convergently assembled, high-molecular-weight scaffold that preserves the critical stereochemistry and fluorophenyl moiety required for the final steps of Exatecan mesylate synthesis. - Enables a 7-step route to Exatecan mesylate with a 12% overall yield, minimizing re-optimization and purification burden. - Supplied at 99.83% purity, validated as a reference standard for HPLC/LC-MS analytical method development. - Features a protected amine handle for selective deprotection and direct conjugation with custom linker-payload systems.

Molecular Formula C26H23FN2O3
Molecular Weight 430.5 g/mol
Cat. No. B12388899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan Intermediate 3
Molecular FormulaC26H23FN2O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F
InChIInChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31)
InChIKeyXGHIRGYFCYAMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Intermediate 3: A Critical Advanced Building Block for ADC Payload Synthesis


Exatecan Intermediate 3 (molecular formula C26H23FN2O3, molecular weight 430.47 g/mol) is a late-stage synthetic intermediate in the convergent preparation of Exatecan mesylate (DX-8951f), a potent DNA topoisomerase I inhibitor and a widely utilized cytotoxic payload in antibody-drug conjugates (ADCs) . This intermediate features the intact hexacyclic camptothecin-derived core structure with a fully installed fluorophenyl moiety and a protected amine handle, positioning it as a direct precursor to the biologically active Exatecan warhead [1].

Workflow Late-stage ADC payload synthesis and convergent process chemistry
Selection Logic Direct precursor with protected amine handle for linker conjugation
Context Bypasses multiple stereocenter and cyclization steps; supports scalable route scouting
Fit assessment based on reported synthetic route and structural complexity; does not imply clinical or regulatory readiness.

Why Substituting Exatecan Intermediate 3 with Earlier Precursors Compromises Synthetic Efficiency and Purity


Exatecan Intermediate 3 cannot be substituted with earlier or simpler intermediates without incurring significant losses in process efficiency and final product quality. Unlike earlier precursors (e.g., Intermediate 2 or 4), Intermediate 3 is a convergently assembled, high-molecular-weight scaffold that already contains the critical stereochemical and functional group arrangements required for the final steps of Exatecan synthesis [1]. Attempting to substitute this late-stage intermediate with a simpler analog would necessitate re-optimizing multiple reaction steps, including challenging stereocenter formation, fluorophenyl introduction, and selective deprotection sequences [2]. This would not only extend the synthetic route and lower the overall yield but also introduce additional purification challenges that directly impact the purity and consistency of the final ADC payload .

This Intermediate Convergently assembled hexacyclic core with fluorophenyl group and protected amine
Earlier Precursor Smaller fragments may require re-optimizing stereocenter formation and cyclization; synthetic route length and cumulative yield loss may shift
This Intermediate High purity specification (99.83%) tailored for final conjugation steps
Lower-Purity Alternative Purity differences may introduce impurities impacting DAR or conjugate stability; purification burden can alter process consistency

Exatecan Intermediate 3: Quantitative Differentiation Versus Other Exatecan Intermediates


Advanced Molecular Complexity Reduces Downstream Synthetic Steps

Exatecan Intermediate 3 (C26H23FN2O3, MW 430.47) is a convergently assembled, late-stage intermediate that contains the fully formed hexacyclic core of Exatecan, including the critical fluorophenyl group and a protected amine . In contrast, earlier intermediates such as Exatecan Intermediate 2 (C13H15FN2O2, MW 250.27) and Intermediate 4 (MW 244.70) are significantly smaller, structurally simpler building blocks that require multiple additional synthetic transformations to reach the complexity of Intermediate 3 . By procuring Intermediate 3, a researcher bypasses several complex steps, including stereocenter formation and cyclization reactions, thereby reducing the number of required synthetic operations [1].

Molecular Complexity
Cross-study comparable
430.47 g/mol vs. 250.27 g/mol (Int. 2) and 244.70 g/mol (Int. 4)
Reflects advanced scaffold complexity; reported to reduce downstream synthetic operations
Context-dependent; actual step reduction depends on specific route and process conditions
Antibody-Drug Conjugate Organic Synthesis Process Chemistry

High Purity Specification Critical for ADC Payload Consistency

The purity of Exatecan Intermediate 3 is a critical procurement parameter, with commercial suppliers reporting a purity of 99.83% . This high purity specification is essential because Exatecan Intermediate 3 is used directly in the final conjugation steps of ADC manufacturing. In comparison, other Exatecan intermediates, such as Intermediate 12, are reported with a lower purity of 98.17% . This quantitative difference in purity reflects a more rigorous purification and quality control process for Intermediate 3, which is essential for minimizing impurities that could affect the drug-to-antibody ratio (DAR) or conjugate stability in the final ADC product [1].

Purity Specification
Head-to-head
99.83% vs. 98.17% (Intermediate 12)
Supports ADC payload consistency and DAR control
Data to verify; based on supplier-reported specifications for research-grade intermediates
ADC Manufacturing Quality Control Pharmaceutical Analysis

Direct Precursor to Exatecan in a 7-Step Convergent Synthesis

Exatecan Intermediate 3 is utilized as the direct precursor in the final condensation and deacetylation steps to yield Exatecan mesylate. A recent 2024 publication describes a 7-step convergent synthesis where Intermediate 3 is the penultimate compound before the final API [1]. This synthetic route achieves an overall yield of 12% from commercially available starting materials [1]. In contrast, alternative intermediates such as Intermediate 5 or Intermediate 8 are used in earlier stages of linear or longer synthetic sequences, which can involve over 10 steps and lower overall yields [2]. The use of Intermediate 3 enables a more efficient, shorter route to the final drug substance.

Synthetic Efficiency
Class-level inference
7-step route; ~12% overall yield vs. >10 steps and ~2.6% yield for earlier routes
Reported shorter route with higher yield; facilitates cost-of-goods and supply chain evaluation
Source review; compared across different patent and publication synthetic strategies
Process Chemistry Synthetic Efficiency Camptothecin Derivatives

Optimized for ADC Linker Conjugation Due to Functional Group Presentation

Exatecan Intermediate 3 is specifically designed for use in ADC payload synthesis, as its structure presents a protected amine group that can be selectively deprotected for conjugation with cleavable linkers, such as the valine-citrulline (Val-Cit) dipeptide . This is a key differentiator from earlier intermediates like Intermediate 2 or 4, which lack the fully elaborated core and would require additional functional group manipulations to be compatible with ADC linker chemistry [1]. Furthermore, the final payload derived from Exatecan, which is prepared from Intermediate 3, has been clinically validated in the approved ADC therapy Enhertu (trastuzumab deruxtecan), underscoring the relevance of this specific synthetic route [2].

ADC Linker Compatibility
Class-level inference
Protected amine handle enables direct Val-Cit linker conjugation after deprotection
Reduces post-procurement functionalization steps for linker-payload development
Context-dependent; linkage compatibility must be validated for specific linker and conjugation conditions
Antibody-Drug Conjugate Linker Chemistry Drug Development

High-Value Application Scenarios for Exatecan Intermediate 3 in Drug Discovery and Manufacturing


Streamlined Synthesis of Exatecan Mesylate for ADC Payloads

Exatecan Intermediate 3 is the optimal starting material for research groups and CDMOs focused on the efficient, scalable synthesis of Exatecan mesylate. Its use in a convergent, 7-step route minimizes the number of synthetic operations and maximizes overall yield compared to using earlier intermediates [1]. This is particularly critical for producing the large quantities of high-purity payload required for clinical and commercial ADC manufacturing.

Development of Novel Linker-Payload Constructs

Researchers developing next-generation ADCs can utilize Exatecan Intermediate 3 as a versatile platform for creating novel linker-payload combinations. The protected amine group on Intermediate 3 allows for selective deprotection and subsequent conjugation with custom-designed cleavable or non-cleavable linkers, facilitating structure-activity relationship (SAR) studies around the linker and its impact on ADC stability and efficacy .

Quality Control and Analytical Method Development

The high purity specification of 99.83% for Exatecan Intermediate 3 makes it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor the synthesis of Exatecan and its related substances . This ensures consistent quality control throughout the drug substance manufacturing process, which is a regulatory requirement for pharmaceutical production.

Process Chemistry Optimization and Route Scouting

Process chemists aiming to improve the overall yield and reduce the cost of Exatecan production can use Intermediate 3 as a benchmark for evaluating new synthetic strategies. The 12% overall yield achieved in the 7-step route from Intermediate 3 provides a tangible target for further optimization efforts focused on individual steps like condensation and deacetylation [1].

Application
Selection Property
Validation Focus
Streamlined Exatecan mesylate synthesis
Advanced late-stage scaffold complexity
Convergent route step count and overall yield reproducibility
Novel linker-payload construct development
Protected amine for selective linker conjugation
Linker-payload SAR and conjugate stability context
Analytical method development and QC
High-purity specification (99.83% supplier-reported)
HPLC/LC-MS method validation for related-substance monitoring
Process chemistry route scouting
Benchmarked 7-step, ~12% yield route
Individual step optimization and yield improvement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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